molecular formula C13H20N4O2 B2714598 4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide CAS No. 2408957-99-1

4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide

Cat. No. B2714598
CAS RN: 2408957-99-1
M. Wt: 264.329
InChI Key: WDHQWIIOABXAOH-UHFFFAOYSA-N
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Description

The compound “4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle . Pyrazole derivatives are known to possess a wide range of pharmacological activities .


Molecular Structure Analysis

The compound contains a spiro[4.5]decane structure, which is a type of cycloalkane . It also has a pyrazole ring and a carboxamide group. The exact molecular structure would need to be determined through techniques such

Scientific Research Applications

Antiviral Activity

  • Influenza Virus Inhibition: Some derivatives of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, which include compounds structurally related to 4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide, have been found to exhibit significant antiviral activity against influenza A/H3N2 virus. Certain analogs, such as 3c and 3d, showed promising EC50 values around 1 µM, indicating their potential as influenza virus inhibitors (Apaydın et al., 2021). Additionally, other derivatives have also shown strong inhibitory effects against human coronavirus 229E, highlighting the versatility of this scaffold in antiviral drug development (Apaydın et al., 2020).

Anticonvulsant Properties

  • Anticonvulsant Activity: Certain N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, structurally similar to this compound, have been synthesized and evaluated for their anticonvulsant properties. These compounds showed varying degrees of effectiveness in the MES test for anticonvulsant activity, with some displaying higher protection than standard substances like magnesium valproate (Obniska et al., 2006).

Cytotoxic Effects in Cancer Research

  • In Vitro Cytotoxicity: Compounds containing the 1-thia-4-azaspiro[4.5]decane scaffold have been synthesized and tested for their cytotoxicity against various cancer cell lines. These include human hepatocellular carcinoma, human prostate adenocarcinoma, and human lung carcinoma cell lines. Some derivatives exhibited moderate to high inhibition activities, indicating potential applications in cancer therapy (Flefel et al., 2017).

Miscellaneous Applications

  • Dopamine Agonist Activity: Some 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives, similar in structure to this compound, were synthesized and evaluated for their potential as dopamine agonists. Although no significant central nervous system activity was observed, peripheral dopamine agonist activity was noted in certain derivatives (Brubaker & Colley, 1986).

properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-16-7-10(6-15-16)11-8-17(12(14)18)9-13(11)2-4-19-5-3-13/h6-7,11H,2-5,8-9H2,1H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHQWIIOABXAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC23CCOCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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